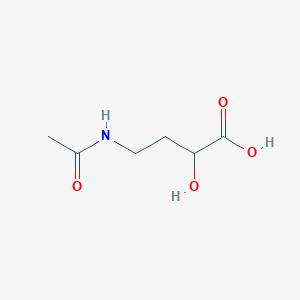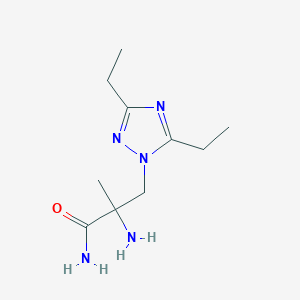
4-Acetamido-2-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2-hydroxybutanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetamido-2-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the acylation of 2-hydroxybutanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires mild heating and results in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamido-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 4-acetamido-2-oxobutanoic acid or 4-acetamido-2-carboxybutanoic acid.
Reduction: The major product is 4-amino-2-hydroxybutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetamido-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 4-acetamido-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of metabolic pathways and influence biological processes.
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of an acetamido group.
4-Hydroxybutanoic acid: Lacks the acetamido group, making it less versatile in certain reactions.
2-Hydroxybutanoic acid: Lacks both the acetamido and amino groups, limiting its biological activity.
Uniqueness: 4-Acetamido-2-hydroxybutanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
4-acetamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-3-2-5(9)6(10)11/h5,9H,2-3H2,1H3,(H,7,8)(H,10,11) |
Clé InChI |
ZGOUQAQNCBTXHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)


![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)

amino}acetic acid hydrochloride](/img/structure/B13478581.png)
